molecular formula C18H21NOS B6540875 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-21-4

2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540875
CAS No.: 1058459-21-4
M. Wt: 299.4 g/mol
InChI Key: WWTDWEUUUPHFDG-UHFFFAOYSA-N
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Description

2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a 2-methyl-substituted benzene ring linked via an amide bond to a cyclopentylmethyl group bearing a thiophen-2-yl substituent. The thiophene moiety introduces aromatic sulfur, which may enhance π-π stacking interactions and influence electronic properties, while the cyclopentyl group contributes steric bulk and lipophilicity .

Properties

IUPAC Name

2-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-7-2-3-8-15(14)17(20)19-13-18(10-4-5-11-18)16-9-6-12-21-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDWEUUUPHFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophen-2-yl cyclopentyl intermediate. This intermediate can be synthesized through a series of reactions, including cyclization and functional group transformations. The final step involves the coupling of the intermediate with 2-methylbenzoyl chloride under appropriate conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds with similar structures to 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exhibit promising biological activities. These include:

  • Antitumor Activity : Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation. The incorporation of thiophene may enhance this effect due to its electron-rich nature, which can interact favorably with biological targets.
  • Neuroprotective Effects : Compounds featuring cyclopentane and thiophene moieties have been investigated for their neuroprotective properties, suggesting potential use in treating neurodegenerative diseases.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. Research has focused on:

  • Organic Photovoltaics (OPVs) : Thiophene-containing compounds are often employed as electron donors in OPVs due to their ability to facilitate charge transport.
  • Organic Light Emitting Diodes (OLEDs) : The luminescent properties of thiophene derivatives contribute to the development of efficient OLED materials.

Material Science

The compound serves as a potential building block for synthesizing novel materials with tailored properties:

  • Conductive Polymers : The incorporation of thiophene into polymer matrices can enhance conductivity, making it suitable for applications in flexible electronics.
  • Sensors : Due to its chemical reactivity, this compound could be utilized in the fabrication of sensors that detect specific analytes through changes in electrical conductivity.

Case Studies

Several case studies highlight the effectiveness and versatility of compounds similar to this compound:

StudyApplicationFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell lines when modified with thiophene groups.
Organic PhotovoltaicsAchieved a power conversion efficiency (PCE) improvement by incorporating benzamide derivatives into the active layer.
NeuroprotectionShowed that related compounds reduced oxidative stress markers in neuronal cells, indicating potential therapeutic effects against neurodegeneration.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety may play a crucial role in binding to these targets, while the benzamide group can modulate the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Benzamide 2-methylbenzene, cyclopentylmethyl-thiophene ~327.5 (estimated) High lipophilicity, sulfur-mediated interactions
GRL0617 (5-amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide) Benzamide 2-methylbenzene, naphthalene-ethyl 344.4 Papain-like protease inhibitor, antiviral
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Benzamide 2-methylbenzene, thiourea-linked pyridine ~301.4 Thiourea group enhances H-bonding capacity
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide Benzamide 4-cyanobenzene, cyclopropyl, thiophene-methyl 298.4 Cyano group increases polarity
(R)-5-(Azetidin-3-yloxy)-2-methyl-N-(1-(3-(5-(pyrrolidin-1-ylmethyl)thiophen-2-yl)phenyl)ethyl)benzamide (Compound 42) Benzamide 2-methylbenzene, azetidine-oxy, pyrrolidine-thiophene 490.6 Antiviral activity, complex substituent framework

Research Implications and Limitations

  • Knowledge Gaps: Direct pharmacological data (e.g., IC50, logP) for the target compound are absent in the provided evidence, limiting quantitative comparisons.
  • Contradictions : While GRL0617 and Compound 42 are explicitly linked to antiviral activity, the target compound’s biological role remains speculative without experimental validation .

Biological Activity

2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring attached to a cyclopentyl group, which is further linked to a benzamide moiety. This structural arrangement is significant for its interaction with biological targets.

Antidiabetic Potential

Research indicates that compounds similar to this compound may act as glucokinase (GK) activators, which are being investigated for the treatment of type 2 diabetes mellitus (T2DM). A study highlighted the efficacy of cycloalkyl-fused N-thiazol-2-yl-benzamides, revealing their potential to regulate glucose homeostasis without inducing hypoglycemia or dyslipidemia in animal models . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antidiabetic effects.

Anticancer Activity

The compound's derivatives have been investigated for anticancer properties. Certain analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar functional groups have been reported to exert cytotoxic effects on cancer cells, suggesting that this compound might also possess such activities .

In Vitro Studies

In vitro studies using cell lines have demonstrated that benzamide derivatives can inhibit key enzymes involved in tumor growth and metastasis. For example, experiments involving B16F10 melanoma cells showed that certain analogs reduced cellular viability and inhibited tyrosinase activity, which is crucial for melanin production and implicated in melanoma progression .

Toxicity and Safety Profile

The safety profile of similar compounds has been assessed through various toxicity studies. The findings suggest that many derivatives exhibit low toxicity levels at therapeutic doses, making them suitable candidates for further development. Notably, the nontoxic nature of these compounds at lower concentrations is crucial for their potential therapeutic application .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential GK activator; Anticancer properties
Cycloalkyl-fused N-thiazol-2-yl-benzamidesRegulates glucose homeostasis; Low risk of hypoglycemia
Benzamide derivativesInhibits cancer cell proliferation; Induces apoptosis

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